Mearnsitrin

Catalog No.
S1483130
CAS No.
30484-88-9
M.F
C22H22O12
M. Wt
478.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Mearnsitrin

CAS Number

30484-88-9

Product Name

Mearnsitrin

IUPAC Name

2-(3,5-dihydroxy-4-methoxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one

Molecular Formula

C22H22O12

Molecular Weight

478.4 g/mol

InChI

InChI=1S/C22H22O12/c1-7-15(27)17(29)18(30)22(32-7)34-21-16(28)14-10(24)5-9(23)6-13(14)33-19(21)8-3-11(25)20(31-2)12(26)4-8/h3-7,15,17-18,22-27,29-30H,1-2H3/t7-,15-,17+,18+,22-/m0/s1

InChI Key

NAQNISJXKDSYJD-DHWIRCOFSA-N

SMILES

Array

Canonical SMILES

CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C(=C4)O)OC)O)O)O)O

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C(=C4)O)OC)O)O)O)O

Mearnsitrin is a glycoside and a member of flavonoids.
Mearnsitrin has been reported in Syzygium samarangense, Lysimachia nummularia, and other organisms with data available.

Mearnsitrin (4'-O-methylmyricetin 3-O-rhamnoside) is a specialized flavonol glycoside characterized by a pyrogallol B-ring with a single methoxy substitution at the 4'-position [1]. In procurement contexts, it is primarily sourced as a high-purity analytical reference standard and a potent bioactive benchmark for in vitro assays. Its unique structural configuration bridges the gap between fully hydroxylated flavonols (such as myricitrin) and highly methylated derivatives, making it indispensable for precise structure-activity relationship (SAR) mapping [2]. Commercially, Mearnsitrin is valued for its reliable solubility profile in standard assay solvents (e.g., DMSO, ethanol) and its established baseline as a superior radical scavenger and competitive enzyme inhibitor compared to ubiquitous, commodity-level flavonoids [3].

Substituting Mearnsitrin with more common in-class alternatives like quercetin, rutin, or even its direct unmethylated analog (myricitrin) fundamentally compromises assay specificity [1]. The 4'-O-methylation on Mearnsitrin's B-ring specifically alters its electron-donating kinetics and lipophilicity, directly impacting its interaction with lipid bilayers and target enzymes. Furthermore, utilizing crude plant extracts introduces unacceptable variability due to the presence of antagonistic or synergistically acting polyphenols [2]. For precise mechanistic studies—such as isolating the exact contribution of the 7-OH group versus the 4'-methoxy group in low-density lipoprotein (LDL) oxidation inhibition—only pure Mearnsitrin provides the exact stoichiometric and structural fidelity required to generate reproducible, publication-quality data [3].

Superior Free Radical Scavenging vs. Quercetin Benchmark

In standardized online RP-HPLC-DPPH screening assays, Mearnsitrin demonstrates significantly stronger radical-scavenging capabilities than quercetin, a ubiquitous flavonoid benchmark. Mearnsitrin achieved an IC50 of 3.0 µM against the DPPH radical and 2.6 µM against the superoxide radical, outperforming quercetin's IC50 values of 4.5 µM and 4.3 µM, respectively [1]. This quantitative superiority makes Mearnsitrin a more stringent and effective positive control for calibrating high-throughput antioxidant screening platforms.

Evidence DimensionDPPH and Superoxide Radical Scavenging IC50
Target Compound DataDPPH IC50 = 3.0 µM; Superoxide IC50 = 2.6 µM
Comparator Or BaselineQuercetin (DPPH IC50 = 4.5 µM; Superoxide IC50 = 4.3 µM)
Quantified Difference33% stronger DPPH inhibition and 39% stronger superoxide inhibition than quercetin.
ConditionsOnline RP-HPLC-DPPH screening and in vitro superoxide scavenging assays.

Procuring Mearnsitrin provides a higher-potency baseline for antioxidant assays, ensuring assay sensitivity is calibrated to a stricter threshold than standard quercetin allows.

Critical A-Ring Dependency for LDL Oxidation Inhibition

Mearnsitrin's specific structural configuration—maintaining a free 7-hydroxyl group on the A-ring while possessing a 4'-methoxy group on the B-ring—is critical for its protective effects against lipid peroxidation. Studies evaluating flavonol glycosides demonstrated that while unmethylated A-ring compounds strongly inhibit Cu2+ and AAPH-induced LDL oxidation, methylating the 7-OH position (yielding 7-O-methylmearnsitrin) results in a near-total loss of antioxidant activity and LDL protection[1]. Mearnsitrin is therefore an essential procurement target for SAR studies mapping the electron-donating requirements of the A-ring.

Evidence DimensionInhibition of Cu2+ and AAPH-induced LDL oxidation
Target Compound DataRetains potent LDL oxidation inhibition (dependent on free 7-OH)
Comparator Or Baseline7-O-methylmearnsitrin (shows very weak/negligible LDL oxidation inhibition)
Quantified DifferenceComplete functional divergence in lipid protection based solely on 7-OH availability.
ConditionsHuman LDL oxidized by 10 µM CuSO4 or 5 mM AAPH, measured via TBARS/MDA formation.

Buyers conducting precise lipid peroxidation SAR mapping must procure Mearnsitrin to isolate the functional necessity of the A-ring hydroxyl group.

High-Potency Antioxidant Benchmarking vs. Ascorbic Acid

When isolated and evaluated alongside other bioactive flavonoids and phenolic compounds, Mearnsitrin exhibits exceptional total antioxidant capacity that surpasses standard non-flavonoid benchmarks. In comparative evaluations of compounds isolated from Myrsine africana, Mearnsitrin demonstrated the strongest antioxidant activity among 14 isolated flavonoids, yielding an IC50 of 1.90 µM [1]. This is nearly an order of magnitude more potent than the ubiquitous antioxidant baseline, ascorbic acid, which recorded an IC50 of 11.2 µM under identical assay conditions [1].

Evidence DimensionTotal Antioxidant Activity IC50
Target Compound DataIC50 = 1.90 µM
Comparator Or BaselineAscorbic acid (IC50 = 11.2 µM)
Quantified DifferenceMearnsitrin is approximately 5.8 times more potent than ascorbic acid.
ConditionsIn vitro radical scavenging assay of isolated phytochemicals.

Procuring Mearnsitrin provides laboratories with an ultra-potent reference standard that far exceeds the calibration limits of basic vitamins like ascorbic acid.

Competitive Tyrosinase Inhibition Mechanism

The aglycone core of Mearnsitrin (mearnsetin) dictates a specific enzyme inhibition mechanism that differentiates it from closely related flavonols. Enzyme kinetic investigations reveal that mearnsetin acts as a strict competitive inhibitor of mushroom tyrosinase, effectively blocking L-tyrosine and L-DOPA from binding to the active site [1]. In contrast, myricetin (which lacks the 4'-methoxy group) acts as a mixed-type inhibitor, altering both Km and Vmax [1]. Procuring Mearnsitrin allows researchers to specifically target competitive inhibition pathways in melanogenesis models.

Evidence DimensionTyrosinase Inhibition Kinetics (Mechanism)
Target Compound DataCompetitive inhibition (increases Km, constant Vmax)
Comparator Or BaselineMyricetin (Mixed-type inhibition: increases Km, decreases Vmax)
Quantified DifferenceDistinct shift from mixed-type to pure competitive inhibition due to 4'-O-methylation.
ConditionsMushroom tyrosinase kinetic assay using L-DOPA and L-tyrosine substrates (Lineweaver–Burk plotting).

Formulators and biochemists must select Mearnsitrin over myricetin when a pure competitive inhibition mechanism is required for targeted cosmeceutical applications.

Positive Control in High-Throughput Antioxidant Screening

Because Mearnsitrin demonstrates an IC50 of 3.0 µM against DPPH—outperforming standard quercetin—it is the ideal positive control for calibrating sensitive antioxidant screening platforms. Procurement of high-purity Mearnsitrin ensures that high-throughput assays are standardized against a premium, highly active flavonol rather than a generic baseline [1].

Structure-Activity Relationship (SAR) Mapping in Flavonoid Chemistry

Mearnsitrin is an indispensable structural probe for SAR studies investigating the role of B-ring methylation and A-ring hydroxylation. By comparing Mearnsitrin against myricitrin (unmethylated) and 7-O-methylmearnsitrin (A-ring methylated), researchers can precisely map the electron-donating networks required for low-density lipoprotein (LDL) oxidation inhibition [2].

Competitive Tyrosinase Inhibitor Development for Cosmeceuticals

Driven by its specific competitive inhibition kinetics against mushroom tyrosinase, Mearnsitrin is a prime candidate for cosmeceutical formulation research targeting hyperpigmentation. Unlike mixed-type inhibitors such as myricetin, Mearnsitrin's structural core allows formulators to specifically target the active site of tyrosinase, streamlining the development of targeted anti-melanogenesis agents[3].

XLogP3

0.8

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

7

Exact Mass

478.11112613 Da

Monoisotopic Mass

478.11112613 Da

Heavy Atom Count

34

Appearance

Yellow powder

Dates

Last modified: 08-15-2023

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